molecular formula C28H28N4O3S B2730444 1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide CAS No. 1251571-93-3

1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide

Cat. No. B2730444
CAS RN: 1251571-93-3
M. Wt: 500.62
InChI Key: YNYZZSUECJKORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O3S and its molecular weight is 500.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds often focuses on the synthesis and structural analysis, which are foundational for understanding their potential applications. For example, compounds with imidazole and benzimidazole frameworks have been synthesized to explore their properties and potential uses. The process typically involves one-pot reductive cyclization or interactions between different functional groups to create novel structures. Such studies provide insights into the chemistry underlying the compound's potential applications, including drug design and materials science (Prakash Bhaskar et al., 2019).

Antitumor Properties

Imidazole derivatives have been explored for their antitumor properties. The interaction of specific imidazole derivatives with alkyl and aryl isocyanates has led to compounds with curative activity against certain types of leukemia, showcasing the potential of these compounds in developing novel antitumor agents (M. Stevens et al., 1984).

Corrosion Inhibition

The modification of imidazole derivatives to enhance corrosion inhibition efficacy on metals in acidic solutions demonstrates their potential in industrial applications. Such modifications aim to achieve high corrosion inhibition efficiency, suggesting uses in materials protection and engineering (M. Prashanth et al., 2021).

Novel Syntheses and Potential Applications

Research continues to explore the synthesis of novel imidazole and triazole derivatives, with studies detailing procedures that could lead to new applications in medicinal chemistry, materials science, and beyond. These syntheses often involve innovative techniques to create compounds with potential bioactivity or unique material properties (P. Molina et al., 1989).

properties

IUPAC Name

1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S/c1-35-24-13-8-20(9-14-24)10-15-27(33)30-22-11-6-21(7-12-22)17-32-18-26(29-19-32)28(34)31-23-4-3-5-25(16-23)36-2/h3-9,11-14,16,18-19H,10,15,17H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYZZSUECJKORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide

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